molecular formula C17H12F2N2O2 B5779341 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione

3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione

Cat. No. B5779341
M. Wt: 314.29 g/mol
InChI Key: OSUSCTVDSOXALT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione, also known as FFBI, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in several areas of research, including cancer treatment, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. In vivo studies have shown that 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its versatility. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have potential therapeutic applications in several areas of research, making it a valuable tool for researchers. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments. However, one of the limitations of using 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its complex synthesis method, which requires careful attention to reaction conditions and purification methods to obtain a high yield of pure product.

Future Directions

For research on 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione include the development of new cancer therapies, neuroprotective therapies, and treatments for inflammatory disorders.

Synthesis Methods

3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a synthetic compound that can be prepared using a multistep reaction. The synthesis of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-fluorobenzylamine with 2-fluorobenzaldehyde in the presence of an acid catalyst to form 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)imidazolidine-2,4-dione. The resulting product is then treated with a strong base to form 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione. The synthesis of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield of pure product.

Scientific Research Applications

3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is in cancer treatment. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-7-5-11(6-8-13)10-21-16(22)15(20-17(21)23)9-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUSCTVDSOXALT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione

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